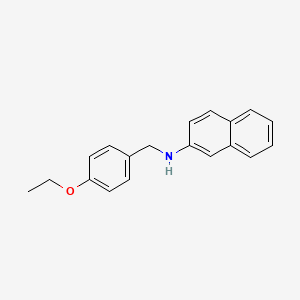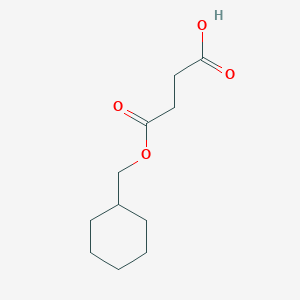![molecular formula C21H20N2O3 B5881729 methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)
methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate, also known as MQIC, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. MQIC has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for future drug development.
作用机制
The mechanism of action of methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate is not fully understood. However, it is believed that methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate exerts its therapeutic effects by modulating various signaling pathways in cells. methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to activate the p53 signaling pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. Research has shown that methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate in lab experiments is its potential therapeutic properties. methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for future drug development. However, one limitation of using methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate. One area of interest is the development of methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, research on the potential use of methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate in the treatment of cancer and neurodegenerative diseases is ongoing. Another future direction is the development of more efficient synthesis methods for methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate, which could make it more accessible for use in lab experiments and drug development.
合成方法
The synthesis of methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate involves a multi-step process that begins with the reaction of 3,4-dihydroquinoline with ethyl acetoacetate to form 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl acetate. This intermediate is then reacted with indole-3-carboxylic acid to form methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate.
科学研究应用
Methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been studied extensively for its potential therapeutic properties. Research has shown that methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
methyl 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-26-21(25)17-13-22(19-11-5-3-9-16(17)19)14-20(24)23-12-6-8-15-7-2-4-10-18(15)23/h2-5,7,9-11,13H,6,8,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAAVVHKTMVAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)
![N-(3-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5881673.png)

![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)

